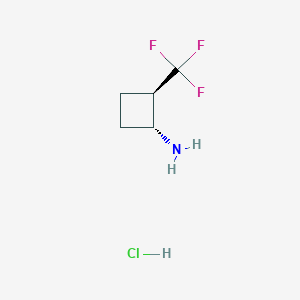
(1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride
Overview
Description
(1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a cyclobutane derivative that is used as a pharmacophore in the development of drugs for various diseases.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is not well understood. However, it is believed to interact with specific targets in the body, leading to changes in cellular processes. The compound has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
(1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. The compound has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride in lab experiments include its potent biological activity, high purity, and ease of synthesis. However, the compound has some limitations, such as its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the research and development of (1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride. Some of these directions include the development of more potent derivatives of the compound, the investigation of its mechanism of action, and the evaluation of its potential for the treatment of other diseases. Additionally, the compound's toxicity and pharmacokinetics need to be further studied to ensure its safety and efficacy in clinical trials.
Conclusion
In conclusion, (1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is a promising compound with potential applications in medicinal chemistry. Its potent biological activity and ease of synthesis make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy for clinical use.
Scientific Research Applications
(1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride has been extensively studied for its potential applications in medicinal chemistry. It is used as a pharmacophore in the development of drugs for various diseases such as cancer, diabetes, and neurological disorders. The compound has been found to exhibit potent biological activity, making it a promising candidate for drug development.
properties
IUPAC Name |
(1R,2R)-2-(trifluoromethyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-1-2-4(3)9;/h3-4H,1-2,9H2;1H/t3-,4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYMJJAPNAKGEH-VKKIDBQXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride | |
CAS RN |
2307778-24-9 | |
| Record name | rac-(1R,2R)-2-(trifluoromethyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




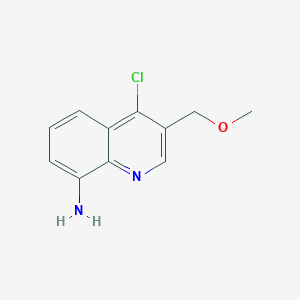

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B3248907.png)

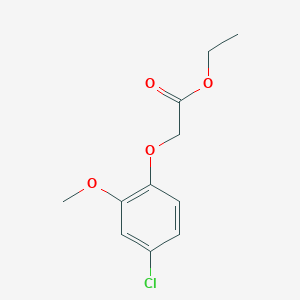
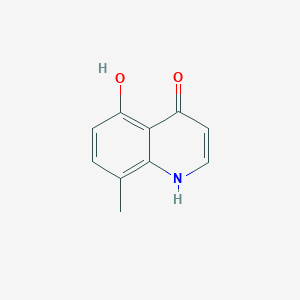
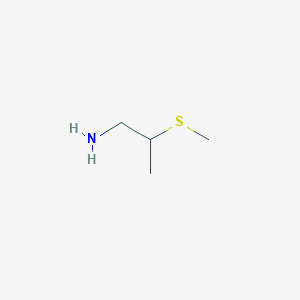


![(4aS,7aS)-6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine](/img/structure/B3248955.png)
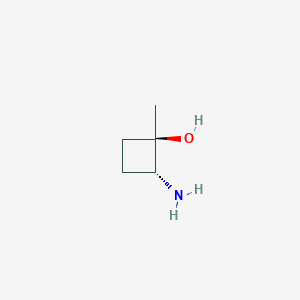
![(2S)-2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride](/img/structure/B3248970.png)
